N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-11(18)13-6-7-14(20-13)16(8-2-3-9-16)10-17-15(19)12-4-5-12/h6-7,11-12,18H,2-5,8-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUZCVMFQVLNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a cyclopentyl group, and a cyclopropanecarboxamide moiety. Its molecular formula is , with a molecular weight of approximately 273.38 g/mol. The presence of these functional groups suggests possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, impacting various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation or microbial resistance.
- Receptors : It may bind to specific receptors, altering their activity and leading to physiological effects.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Studies have shown that compounds similar to this compound can target the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of many pathogenic microorganisms. Inhibition of enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) in this pathway has been highlighted as a promising strategy for developing new antimicrobial agents .
Antiviral Properties
There is emerging evidence that compounds with similar structures may exhibit antiviral properties. For instance, studies on related compounds have demonstrated effectiveness against viruses such as influenza and SARS-CoV-2 by disrupting viral attachment mechanisms .
Research Findings
A review of recent literature provides insights into the biological activity of this compound:
Q & A
Basic: What are the critical steps in synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide?
Answer:
The synthesis involves a multi-step process:
Thiophene Functionalization : Introduce the 1-hydroxyethyl group to the thiophene ring via nucleophilic substitution or oxidation-reduction reactions.
Cyclopentane Ring Formation : Utilize cyclization reactions (e.g., Friedel-Crafts alkylation) to construct the cyclopentyl scaffold.
Methyl Linker Attachment : Employ reductive amination or alkylation to attach the methyl group bridging the cyclopentane and cyclopropane moieties.
Cyclopropane Carboxamide Coupling : Condense cyclopropanecarboxylic acid derivatives with the intermediate using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
Key Considerations : Temperature control (0–25°C), solvent selection (polar aprotic solvents for amidation), and purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be systematically optimized for improved synthesis yield?
Answer:
Use Design of Experiments (DoE) to evaluate interactions between variables:
- Variables : Temperature (20–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%), and reaction time (2–24 hours).
- Statistical Tools : Response Surface Methodology (RSM) or Taguchi orthogonal arrays to identify optimal conditions. For example, a central composite design revealed that DMF at 50°C with 2 mol% Pd(PPh₃)₄ maximizes coupling efficiency (yield >85%) .
- Validation : Confirm reproducibility through triplicate runs and HPLC purity checks (retention time: 8.2 min, λ = 254 nm) .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.2–1.5 ppm (cyclopropane CH₂), δ 4.3 ppm (hydroxyethyl -OH), and δ 6.8–7.2 ppm (thiophene protons).
- ¹³C NMR : Confirm carbonyl resonance at ~170 ppm and cyclopropane carbons at 10–15 ppm .
- Mass Spectrometry (MS) : ESI-MS m/z calculated for C₁₇H₂₂N₂O₂S: 318.14; observed [M+H]⁺: 319.2 .
- Infrared Spectroscopy (IR) : Stretching bands at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (hydroxyl O-H) .
Advanced: How can computational modeling resolve contradictions in spectroscopic data?
Answer:
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate stereochemistry. For instance, discrepancies in cyclopropane proton splitting (Δδ > 0.1 ppm) may indicate incorrect diastereomer assignment .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) to predict variable NOE correlations in 2D NMR spectra .
- X-ray Crystallography : Resolve ambiguous configurations via single-crystal analysis (SHELXL refinement, R-factor < 5%) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antiproliferative Activity : MTT assay (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and absorbance measured at 570 nm .
- Anti-inflammatory Screening : ELISA-based TNF-α inhibition in LPS-stimulated macrophages (IC₅₀ range: 10–50 µM) .
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold Modifications :
- Replace cyclopropane with cyclohexane to assess steric effects on bioactivity.
- Substitute thiophene with furan to evaluate heterocycle influence.
- Functional Group Variations :
- Convert hydroxyethyl to acetyl (esterification) to probe metabolic stability.
- Introduce halogen substituents (e.g., Cl at thiophene C-3) for enhanced binding .
- Assays : Compare IC₅₀ values across derivatives using dose-response curves (GraphPad Prism nonlinear regression) .
Basic: What are the recommended storage and handling protocols?
Answer:
- Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation.
- Handling : Use glove boxes for hygroscopic intermediates (e.g., cyclopropanecarbonyl chloride).
- Safety : LC-MS monitoring of degradation products (e.g., cyclopropane carboxylic acid at m/z 85) after 6-month storage .
Advanced: How to address low reproducibility in biological assay results?
Answer:
- Batch Consistency : Validate compound purity (HPLC ≥98%) and confirm salt forms (e.g., trifluoroacetate vs. hydrochloride).
- Assay Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (trypan blue exclusion).
- Data Analysis : Apply Grubbs’ test to remove outliers (α = 0.05) and report SEM across n ≥ 3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
